![molecular formula C18H26O7S B1436898 [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate CAS No. 1241674-36-1](/img/structure/B1436898.png)
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol is a chemical compound with the molecular formula C18H26SO7. It is characterized by the presence of a toluenesulfonyl group and two isopropylidene groups attached to an L-arabitol backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
One common method involves dissolving L-arabitol in pyridine and adding p-toluenesulfonyl chloride in portions, allowing the internal temperature to reach 60°C . This reaction results in the formation of the desired compound.
Analyse Chemischer Reaktionen
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The isopropylidene groups can be hydrolyzed under acidic conditions to yield the corresponding diol.
Common reagents used in these reactions include p-toluenesulfonyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for hydroxyl functionalities in complex organic synthesis.
Biological Studies: The compound is utilized in the synthesis of biologically active molecules and intermediates.
Medicinal Chemistry: It serves as a precursor in the development of pharmaceutical compounds.
Industrial Applications: The compound is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for hydroxyl functionalities. The toluenesulfonyl group provides stability to the molecule, preventing unwanted reactions at the protected hydroxyl sites. This allows for selective reactions to occur at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
1-O-p-Toluenesulfonyl-2,3:4,5-di-O-isopropylidene-L-arabitol can be compared with similar compounds such as:
1,23,4-Di-O-isopropylidene-6-O-p-toluenesulfonyl-alpha-D-galactose: Similar in structure but with a different sugar backbone.
2,34,5-Di-O-isopropylidene-1-O-p-toluenesulfonyl-beta-D-fructopyranose: Another compound with a similar protecting group strategy but different sugar configuration.
The uniqueness of [(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate lies in its specific configuration and the stability provided by the isopropylidene and toluenesulfonyl groups, making it a valuable tool in organic synthesis and research.
Eigenschaften
CAS-Nummer |
1241674-36-1 |
|---|---|
Molekularformel |
C18H26O7S |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
[(4S,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H26O7S/c1-12-6-8-13(9-7-12)26(19,20)22-11-15-16(25-18(4,5)24-15)14-10-21-17(2,3)23-14/h6-9,14-16H,10-11H2,1-5H3/t14-,15-,16-/m0/s1 |
InChI-Schlüssel |
IYIQYSAUDMPPFI-JYJNAYRXSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@@H](OC(O2)(C)C)[C@@H]3COC(O3)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)(C)C)C3COC(O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


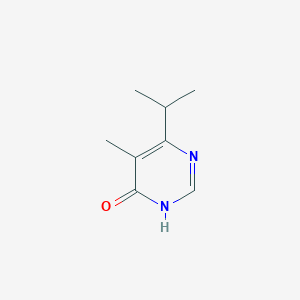
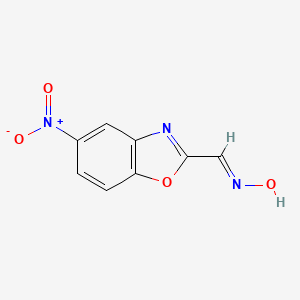
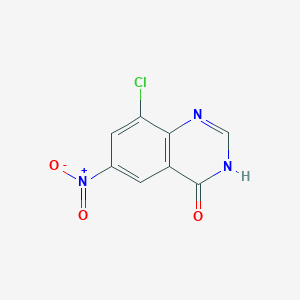
![7-cyclohexyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436818.png)
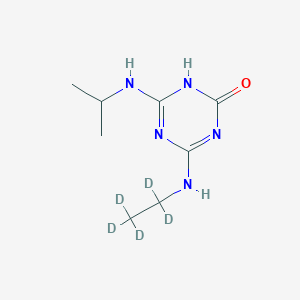
![6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1436820.png)
![2-Amino-7-((2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1436822.png)

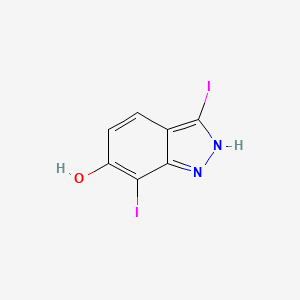
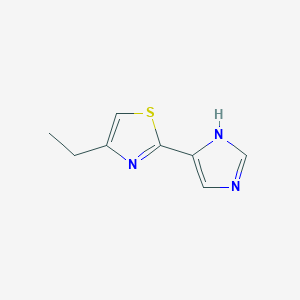
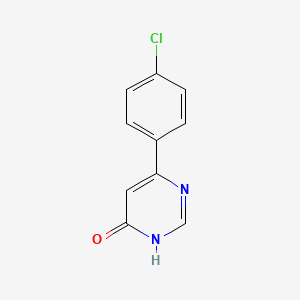
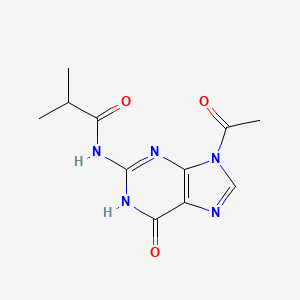
![N-[1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]imidazolidin-2-ylidene]nitramide](/img/structure/B1436832.png)

